5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-14-10(16(20)21)7-11(19-15(14)18-8)9-4-5-12(22-2)13(6-9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJMBDXWWBQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the imidazole ring can be formed through a condensation reaction with glyoxal and ammonium acetate under acidic conditions.
Cyclization to Form the Pyridine Ring: The intermediate product is then subjected to cyclization with a suitable reagent like 2-methylpyridine under basic conditions to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Potential
Research indicates that 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- K562 (chronic myeloid leukemia)
- MV4-11 (acute myeloid leukemia)
These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to inhibition of growth in several pathogenic strains. Studies have indicated effectiveness against:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action may involve disruption of cellular integrity and interference with metabolic pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for both laboratory and industrial settings. Key steps include:
- Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
- Functionalization at specific positions to introduce the dimethoxyphenyl group and carboxylic acid moiety.
- Purification methods such as crystallization or chromatography to yield high-purity product suitable for research applications .
Case Studies
Several case studies highlight the compound's potential applications:
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed low toxicity at therapeutic concentrations, indicating a favorable safety profile for further drug development.
- Mechanistic Studies : Investigations into its action on cancer cell lines demonstrated activation of apoptotic pathways, suggesting a viable approach for cancer therapy .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes associated with bacterial virulence factors, showing promise as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit key enzymes in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in the Imidazo[4,5-b]Pyridine Family
The following table highlights key differences in substituents and properties among structurally related imidazo[4,5-b]pyridine derivatives:
Key Observations:
- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) enhances hydrogen-bonding capacity, which may improve target binding but reduce bioavailability compared to ester derivatives .
Heterocyclic Core Modifications: Thiazolo[4,5-b]Pyridine Derivatives
Replacing the imidazole ring with a thiazole introduces sulfur, altering electronic properties:
Key Observations:
- Toxicity : Piperidine-substituted thiazolo derivatives exhibit low predicted toxicity, suggesting safer pharmacological profiles .
Triazole-Based Analogs with Dimethoxyphenyl Groups
Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid (C₁₂H₁₂N₄O₄S, MW 308.31 g/mol) share the 3,4-dimethoxyphenyl motif but feature a triazole core. These exhibit:
- Higher solubility due to the thioacetic acid group.
- Moderate toxicity (predicted LD₅₀ ~ 500 mg/kg) compared to imidazo/thiazolo derivatives .
Biological Activity
5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅N₃O₄
- Molecular Weight : 313.31 g/mol
- CAS Number : 1021052-26-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The structural features, such as the imidazo[4,5-b]pyridine core and functional groups (dimethoxyphenyl and carboxylic acid), suggest potential interactions with enzymes and receptors:
- Enzyme Inhibition : The carboxylic acid moiety can form ionic bonds with active sites of enzymes.
- Receptor Binding : The dimethoxyphenyl group may facilitate hydrophobic interactions with receptor sites.
- Antimicrobial Activity : Preliminary studies indicate that similar imidazo[4,5-b]pyridine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of related imidazo[4,5-b]pyridine derivatives on various cancer cell lines. Notably:
- Cell Lines Tested : LN-229 (glioblastoma), Capan-1 (pancreatic adenocarcinoma), HCT-116 (colorectal carcinoma), among others.
- Findings : Compounds structurally related to this compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCT-116 | 1.8 | Strong |
| Compound B | LN-229 | 3.2 | Moderate |
| 5-(3,4-dimethoxyphenyl)-2-methyl... | SW620 | TBD | TBD |
Antimicrobial Activity
In vitro studies on related compounds demonstrated selective activity against specific bacterial strains:
- Bacteria Tested : Escherichia coli, Bacillus cereus.
- Results : Some derivatives exhibited moderate antibacterial activity; however, specific data for 5-(3,4-dimethoxyphenyl)-2-methyl... remains limited .
Comparative Studies
Comparative analysis with similar compounds highlights the unique biological profile of 5-(3,4-dimethoxyphenyl)-2-methyl...:
-
Similar Compounds :
- 5-(3-methoxyphenyl) : Exhibited lower antiproliferative activity compared to the dimethoxy derivative.
- Bromo-substituted variants : Showed enhanced activity against certain cancer cell lines.
- Unique Features :
Study on Anticancer Properties
A study published in Molecules assessed the efficacy of various imidazo[4,5-b]pyridine derivatives against cancer cell lines. The results indicated that compounds with similar structural motifs to 5-(3,4-dimethoxyphenyl)-2-methyl... displayed promising anticancer activity with low cytotoxicity towards normal cells .
Antibacterial Evaluation
Research focusing on antimicrobial properties revealed that while many tested compounds lacked significant antibacterial effects, some showed moderate activity against E. coli, suggesting a need for further exploration into structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
